4,6(1H,5H)-Pyrimidinedione, dihydro-1-(2-methylphenyl)-2-thioxo-
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Overview
Description
4,6(1H,5H)-Pyrimidinedione, dihydro-1-(2-methylphenyl)-2-thioxo- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as thymine-2-thiol and has a molecular formula of C12H10N2O2S.
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-1-(2-methylphenyl)-2-thioxo- is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
4,6(1H,5H)-Pyrimidinedione, dihydro-1-(2-methylphenyl)-2-thioxo- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth of various bacteria and viruses. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,6(1H,5H)-Pyrimidinedione, dihydro-1-(2-methylphenyl)-2-thioxo- in lab experiments is its relatively simple synthesis method. This compound can be synthesized with high yields, which makes it a cost-effective option for scientific research. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in a controlled environment and with appropriate safety measures.
Future Directions
There are many future directions for the study of 4,6(1H,5H)-Pyrimidinedione, dihydro-1-(2-methylphenyl)-2-thioxo-. One area of research could focus on the development of new synthetic methods for this compound. Another area of research could focus on the identification of new potential applications for this compound in the treatment of various diseases. Additionally, more research could be done to fully understand the mechanism of action of this compound and its potential interactions with other compounds in the body.
Synthesis Methods
The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-1-(2-methylphenyl)-2-thioxo- can be achieved through various methods. One of the most common methods is the reaction of 2-methylbenzoyl isothiocyanate with uracil in the presence of a base. Another method involves the reaction of 2-methylbenzoyl chloride with thiourea in the presence of a base. The synthesis of this compound is relatively simple and can be achieved with high yields.
Scientific Research Applications
4,6(1H,5H)-Pyrimidinedione, dihydro-1-(2-methylphenyl)-2-thioxo- has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-4-2-3-5-8(7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFGZOYYBFVWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353484 |
Source
|
Record name | SBB024236 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93341-41-4 |
Source
|
Record name | SBB024236 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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